molecular formula C19H13FN4O2 B2385253 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one CAS No. 1113122-44-3

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Cat. No. B2385253
M. Wt: 348.337
InChI Key: NHZKNEFOKPPMEQ-UHFFFAOYSA-N
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Description

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, also known as FPOP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyridazinone derivatives and has a unique chemical structure that makes it a promising compound for further research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on heterocyclic compounds, such as indolyl-substituted furanones and pyridazinones, highlights the potential of these molecules in the synthesis of new drugs with antimicrobial properties. For example, a study demonstrated the use of heterocycles for constructing pyridazin-3(4H)-ones and 1,3,4-oxadiazoles with significant antimicrobial activities against various bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015). This suggests that compounds with similar structural features could be explored for their potential in treating infectious diseases.

Fungicidal Activity and 3D-QSAR Studies

Another research avenue involves evaluating the fungicidal activity of pyridazinone-substituted oxadiazoles and thiadiazoles, demonstrating the effectiveness of these compounds against wheat leaf rust. The application of three-dimensional quantitative structure-activity relationships (3D-QSAR) further enhances the understanding of the structural attributes contributing to fungicidal efficiency (Zou, Lai, Jin, & Zhang, 2002). This indicates that molecules like 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one could be tailored for enhanced bioactivity against plant pathogens.

Anticancer, Antiangiogenic, and Antioxidant Activities

The exploration of pyridazinones for their anticancer, antiangiogenic, and antioxidant properties is another significant area of research. A study synthesized pyridazinone derivatives and evaluated their effects on various cancer cell lines, demonstrating potent inhibitory activities and promising antiangiogenic and antioxidant potentials (Kamble et al., 2015). This suggests that structurally related compounds could serve as leads for the development of new anticancer therapies.

properties

IUPAC Name

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZKNEFOKPPMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

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